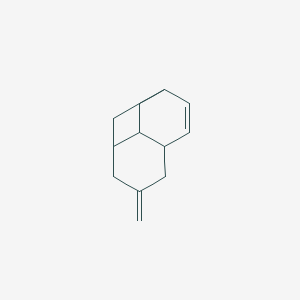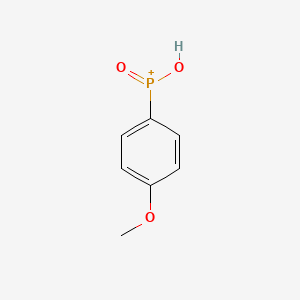
(3R)-3-Methylnonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Methylnonanoic acid is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of fatty acid and is characterized by the presence of a methyl group at the third carbon of the nonanoic acid chain.
準備方法
Synthetic Routes and Reaction Conditions
(3R)-3-Methylnonanoic acid can be synthesized through various methods. One common approach involves the asymmetric hydrogenation of 3-methyl-2-nonenoic acid using a chiral catalyst. This method ensures the production of the (3R) enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries in the alkylation of 3-methyl-2-nonenoic acid derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes use chiral catalysts to ensure the selective production of the desired enantiomer. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
(3R)-3-Methylnonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
科学的研究の応用
(3R)-3-Methylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3R)-3-Methylnonanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids. Its chiral nature allows it to selectively interact with certain enzymes, leading to specific biological effects.
類似化合物との比較
(3R)-3-Methylnonanoic acid can be compared with other similar compounds such as:
Nonanoic acid: Lacks the methyl group at the third carbon, making it less sterically hindered.
(3S)-3-Methylnonanoic acid: The enantiomer of this compound, with different biological activities due to its opposite chirality.
3-Methylhexanoic acid: A shorter chain fatty acid with similar chemical properties but different physical properties due to the shorter chain length.
The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct chemical and biological properties compared to its non-chiral or differently chiral counterparts.
特性
CAS番号 |
52075-16-8 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
(3R)-3-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m1/s1 |
InChIキー |
ZDIXEQISPGRDEB-SECBINFHSA-N |
異性体SMILES |
CCCCCC[C@@H](C)CC(=O)O |
正規SMILES |
CCCCCCC(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


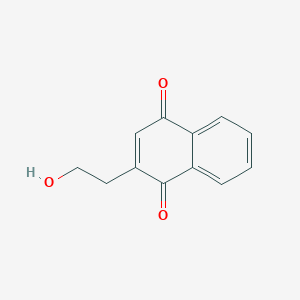
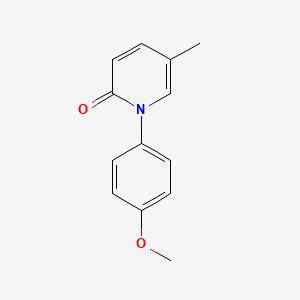
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)
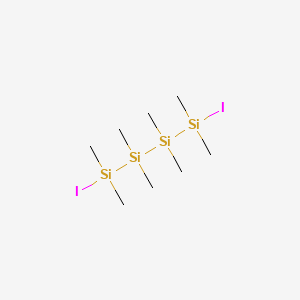
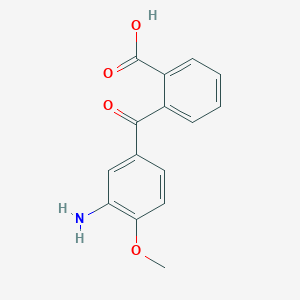
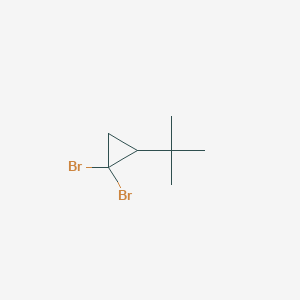
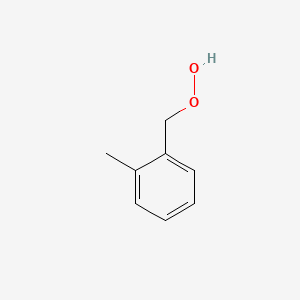
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
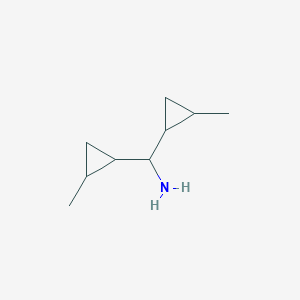
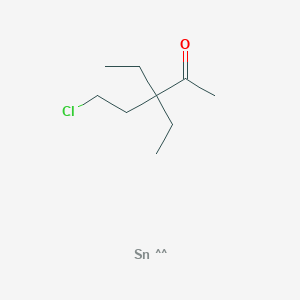
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
